molecular formula C24H26O6 B2693406 Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 851715-62-3

Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No. B2693406
CAS RN: 851715-62-3
M. Wt: 410.466
InChI Key: YOVHEWKELBMXQL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including ester, ether, and phenyl groups. The presence of these groups suggests that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ester group could be introduced through a condensation reaction, while the ether groups could be introduced through a Williamson ether synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of phenyl rings suggests that the compound could have a planar structure in these regions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the ester group could undergo hydrolysis or reduction, while the ether groups could participate in reactions with strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester could make the compound soluble in polar solvents .

Scientific Research Applications

Crystal and Molecular Structure Studies

Research on similar compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, involves detailed crystal and molecular structure analysis through single crystal X-ray diffraction. Such studies highlight the potential of these compounds in acting as activated unsaturated systems in conjugated addition reactions, indicating a broad spectrum of biological activities (Kaur et al., 2012).

Synthesis of Bridged 3-benzazepine Derivatives

Another study focused on the synthesis of bridged 3-benzazepine derivatives from similar compounds, aiming at creating conformationally restricted dopamine analogues. This process involves multiple steps of conversion, showcasing the compound's versatility in synthesizing complex structures with potential pharmacological applications (Gentles et al., 1991).

Unusual Crystalline Enantiomeric Pairing

In another related study, an unusual crystalline enantiomeric pairing was observed during the synthesis of compounds with structural similarities. This phenomenon was explored through enantiomer resolution processes, highlighting the intricate stereochemical properties that can be investigated for such compounds (Xie et al., 2004).

Disease-Modifying Antirheumatic Drug Synthesis

A study on the synthesis and activity of metabolites of a related compound (TAK-603) focused on its potential as a new type of disease-modifying antirheumatic drug (DMARD). This research underscores the importance of structural derivatives in developing new therapeutics for inflammatory diseases (Baba et al., 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity in more detail, or developing more efficient methods for its synthesis .

properties

IUPAC Name

ethyl 6-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-5-30-24(26)23-20(19-14-18(28-3)10-11-22(19)29-4)12-16(13-21(23)25)15-6-8-17(27-2)9-7-15/h6-11,13-14,20,23H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVHEWKELBMXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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